2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

Lipophilicity Drug Design ADME

Researchers requiring halogenated indole-oxadiazole probes for target engagement studies often face limited access to well-characterized 2-chlorobenzyl derivatives. This compound (CAS 955544-54-4) fills that gap with its unique chlorine isotopic signature and specific LogP profile (XLogP3 = 4.8). • Enables halogen bonding interaction studies via the 2-chlorobenzyl moiety • Distinct mass spectrum (MW 422.9 g/mol) prevents cross-interference in LC-MS/MS • Differentiated from non-halogenated analogs by ΔXLogP3 = +0.1 Supplied as a high-purity research building block with full analytical characterization for reproducible medicinal chemistry programs.

Molecular Formula C23H23ClN4O2
Molecular Weight 422.91
CAS No. 955544-54-4
Cat. No. B2575839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide
CAS955544-54-4
Molecular FormulaC23H23ClN4O2
Molecular Weight422.91
Structural Identifiers
SMILESCCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CC=C4Cl
InChIInChI=1S/C23H23ClN4O2/c1-2-3-12-22-26-27-23(30-22)20-13-16-8-5-7-11-19(16)28(20)15-21(29)25-14-17-9-4-6-10-18(17)24/h4-11,13H,2-3,12,14-15H2,1H3,(H,25,29)
InChIKeyZHLFINGBJOZKBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Indole-Oxadiazole Acetamide: Physicochemical Overview


2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide (CAS 955544-54-4) is a synthetic small molecule belonging to the indole-oxadiazole-acetamide class, a family widely explored for diverse biological activities. [1] Its structure comprises an indole core linked to a 5-butyl-1,3,4-oxadiazole group and further conjugated to an N-(2-chlorobenzyl)acetamide moiety. This compound is primarily procured as a reference standard or building block for medicinal chemistry programs, where subtle structural variations critically influence physicochemical and biological profiles. [2]

Substitution Risks for Indole-Oxadiazole Acetamide


Within the indole-oxadiazole-acetamide series, even minor side-chain alterations induce quantifiable differences in key physicochemical parameters (e.g., lipophilicity, molecular size), directly impacting membrane permeability, target affinity, and metabolic stability. [1] Generic substitution without confirming the precise substituent pattern (specifically the 2-chlorobenzyl versus phenethyl or oxolan-2-ylmethyl moieties) can lead to divergent biological outcomes and irreproducible research results. [2] The quantitative evidence below demonstrates that the target compound possesses specific property values that differentiate it from its closest analogs, justifying its distinct procurement.

Quantitative Differentiation of Indole-Oxadiazole Acetamide


Lipophilicity Comparison with Phenethyl Analog

The target compound demonstrates moderately higher computed lipophilicity (XLogP3 = 4.8) compared to its closely related phenethyl analog, 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide (XLogP3 = 4.7). [1][2] This 0.1 unit increase, attributed to the chlorine atom substitution on the benzyl ring, can be a critical differentiator in fragment-based drug design where fine-tuning LogP is essential for optimizing membrane permeability and reducing promiscuous binding. [3]

Lipophilicity Drug Design ADME

Molecular Weight and Halogen Effects

Procurement specifications confirm a higher molecular weight (422.9 g/mol) for the target compound versus the phenethyl analog (402.5 g/mol), directly due to the chlorine (Cl) for hydrogen (H) substitution. [1][2] This structural variation introduces an electron-withdrawing group and a site for potential halogen bonding, offering a leverage point for modulating target engagement that is absent in the non-halogenated analog. This is a key consideration for medicinal chemists exploring structure-activity relationships (SAR) where a heavy atom effect or specific electrostatic interaction is desired. [3]

Molecular Weight Halogen Bonding Reactivity

Rotatable Bonds and Conformational Flexibility

The target compound possesses a distinct number of rotatable bonds compared to its tetrahydrofuran-methyl analog. With the 2-chlorobenzyl group replacing the oxolan-2-ylmethyl group, the spatial orientation and accessible conformational space differ, which can impact binding entropy. [1] While computed bond counts are available (8 vs. an expected higher number for the THF analog due to the ring), precise figures require confirming the THF analog's structure. This difference in side-chain topology is a key differentiator when an exact spatial arrangement is hypothesized to be crucial for target binding.

Conformational Analysis Entropy Drug Design

Applications of Indole-Oxadiazole Acetamide


Fine-Tuning Lipophilicity in CNS Drug Discovery

In central nervous system (CNS) drug targets where optimal LogP values (typically 3-5) are critical for blood-brain barrier penetration, researchers can select this compound as a tool to investigate the impact of a ΔXLogP3 = +0.1 driven by chlorine substitution, compared to the phenethyl analog. [1] This precise modulation allows for testing hypotheses around lipophilicity-dependent off-target binding without a major structural overhaul. [2]

SAR Studies on Halogen Bonding

This compound serves as a specific chemical probe to investigate the role of halogen bonding in target engagement, owing to its 2-chlorobenzyl group. [1] Its use is appropriate in projects that have identified a potential halogen bond acceptor in the target and require a halogenated analog, where the non-halogenated precursor has been inactive or less potent. [2]

Pharmacophore Model with Aromatic Terminal Group

When a pharmacophore model suggests a requirement for a planar, electron-deficient aromatic group at the N-acetamide terminus, this compound's 2-chlorobenzyl moiety fulfills that need. [1] It is the correct procurement choice over analogs with saturated or non-aromatic ring systems (e.g., tetrahydrofuran-methyl), which would not provide the same π-stacking interactions.

Analytical Standard for Chlorine-Specific Detection

Due to its unique mass spectrum (molecular weight 422.9 g/mol) and characteristic isotopic pattern arising from the chlorine atom, this compound can be used as a specific positive control or standard in LC-MS/MS method development for quantifying halogenated drug candidates. [1] Its distinct profile prevents cross-interference with non-chlorinated analogs.

Quote Request

Request a Quote for 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(2-chlorobenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.